D-erythritol 1-phosphate
Description
Properties
Molecular Formula |
C4H11O7P |
|---|---|
Molecular Weight |
202.1 g/mol |
IUPAC Name |
[(2S,3R)-2,3,4-trihydroxybutyl] dihydrogen phosphate |
InChI |
InChI=1S/C4H11O7P/c5-1-3(6)4(7)2-11-12(8,9)10/h3-7H,1-2H2,(H2,8,9,10)/t3-,4+/m1/s1 |
InChI Key |
QRDCEYBRRFPBMZ-DMTCNVIQSA-N |
Isomeric SMILES |
C([C@H]([C@H](COP(=O)(O)O)O)O)O |
Canonical SMILES |
C(C(C(COP(=O)(O)O)O)O)O |
Origin of Product |
United States |
Q & A
Q. What metabolic pathways involve this compound, and how can they be experimentally mapped?
- Methodological Answer : this compound is a key intermediate in erythritol degradation pathways. Use isotope tracing (e.g., C-labeled erythritol) coupled with metabolomics to track flux. Enzymatic assays (e.g., EryA kinase activity) and gene knockout studies (e.g., eryA mutants) can validate pathway steps. Refer to Brucella abortus models for pathway elucidation .
Q. Which enzymes catalyze the formation and conversion of this compound?
- Methodological Answer :
Advanced Research Questions
Q. How can researchers resolve contradictions in reported enzymatic activity data for EryA/B/C across species?
- Methodological Answer : Perform comparative kinetic analyses (Km, Vmax) under standardized conditions (pH, temperature, cofactors). Use structural homology modeling (e.g., AlphaFold) to identify active-site variations. Cross-validate with genetic complementation assays in model organisms (e.g., E. coli mutants) .
Q. What experimental strategies distinguish this compound from its isomer D-erythritol 4-phosphate?
- Methodological Answer : Employ chiral chromatography (e.g., HILIC columns) paired with tandem MS for isomer separation. H-C HSQC NMR can differentiate phosphorylation sites based on coupling patterns. Synthesize isomer-specific standards via asymmetric phosphorylation (e.g., Scheme 3.55 in asymmetric organophosphorus synthesis) .
Q. How can researchers design inhibitors targeting this compound metabolic enzymes for antimicrobial studies?
- Methodological Answer : Use structure-based drug design (SBDD) leveraging X-ray crystallography of EryA/B/C active sites. Screen analogs of substrate transition states (e.g., ATP-competitive inhibitors for EryA). Validate efficacy in Brucella or Plasmodium models, referencing MEP pathway inhibitor strategies (e.g., fosmidomycin for DXR) .
Q. What are the challenges in extrapolating enzyme kinetic data (e.g., EryD) from in vitro to in vivo systems?
- Methodological Answer : Account for membrane localization (EryD is membrane-bound) by reconstituting assays in liposomes. Use genetic reporters (e.g., fluorescent biosensors) to monitor real-time activity in live cells. Address cofactor limitations (e.g., Fe availability) via chelator titration .
Q. How do researchers address discrepancies in substrate specificity of EryA kinases across prokaryotic vs. eukaryotic systems?
- Methodological Answer : Conduct phylogenetic analysis to identify conserved catalytic residues. Use site-directed mutagenesis (e.g., Ala-scanning) on variable regions. Compare substrate affinity via isothermal titration calorimetry (ITC) and molecular docking simulations .
Q. What methodologies optimize the stability of this compound during extraction from high-salt microbial cultures?
Q. How can CRISPR-Cas9 be applied to study the regulatory role of this compound in bacterial virulence?
- Methodological Answer : Generate eryA/B/C knockout mutants in pathogenic strains (e.g., Brucella). Use transcriptomics (RNA-seq) to identify dysregulated pathways. Correlate with phenotypic assays (e.g., intracellular survival in macrophages) and metabolite profiling (LC-MS) .
Guidance for Data Reporting
- Experimental Replication : Adhere to guidelines for detailed method descriptions (e.g., Beilstein Journal standards) to ensure reproducibility. Include raw data (e.g., kinetic curves, NMR spectra) in supplementary materials .
- Data Contradictions : Clearly document assay conditions (e.g., buffer composition, enzyme purity) and statistical analyses (e.g., ANOVA for triplicate experiments) to contextualize discrepancies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
